2-(Octadecyloxy)ethanol

Catalog No.
S1533086
CAS No.
9005-00-9
M.F
C20H42O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Octadecyloxy)ethanol

CAS Number

9005-00-9

Product Name

2-(Octadecyloxy)ethanol

IUPAC Name

2-octadecoxyethanol

Molecular Formula

C20H42O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3

InChI Key

ICIDSZQHPUZUHC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCCO

Synonyms

Brij 76, Brij-78, octadecyl polyoxyethylene ether, octadecyl polyoxyethylene ether, potassium phosphate salt, octadecyl polyoxyethylene ether, sodium phosphate salt, POEODE, poly(oxyethylene) (10) stearyl ether, poly(oxyethylene) (30) stearyl ether, polyoxyethylene 20-stearyl ether, polyoxyethylene octadecyl ether, steareth-10, steareth-20, steareth-30

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCO

The exact mass of the compound 2-(Octadecyloxy)ethanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

2-(Octadecyloxy)ethanol (CAS 9005-00-9), representing the class of polyoxyethylene stearyl ethers, is a non-ionic, bio-based surfactant characterized by a hydrophobic octadecyl (C18) chain and a hydrophilic polyoxyethylene/ethanol moiety. In industrial and pharmaceutical procurement, it is primarily sourced as a critical emulsifier, solubilizing agent, and structural stabilizer for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Unlike standard short-chain or unsaturated surfactants, its saturated C18 tail provides exceptional oxidative stability and promotes highly ordered lipid packing at the water-oil interface. This structural rigidity translates to superior thermal stability, high encapsulation efficiencies for lipophilic active pharmaceutical ingredients (APIs), and excellent compatibility with both terminal sterilization processes (autoclaving) and long-term aqueous storage, making it a foundational excipient in advanced drug delivery and high-end cosmetic formulations [1].

Substituting 2-(Octadecyloxy)ethanol with more common non-ionic surfactants, such as Polysorbate 80 (Tween 80) or shorter-chain fatty alcohol ethers, frequently compromises formulation integrity in high-stress environments. Generic polysorbates often fail to maintain tight particle size distributions in lipid nanoparticles, leading to vesicle swelling (>200 nm) that prevents sterile filtration. Furthermore, unsaturated generic alternatives are prone to oxidative degradation and cannot withstand the thermal stress of high-temperature autoclaving without irreversible phase separation. In specialized drug delivery, generic substitutes also lack the specific membrane-fluidizing properties required to inhibit P-glycoprotein (P-gp) efflux pumps, thereby reducing the bioavailability of co-delivered APIs. Consequently, downgrading to a generic surfactant risks catastrophic batch failure during terminal sterilization and significantly shortens the shelf-life of aqueous dispersions [1].

Nanoparticle Size Control and API Encapsulation Efficiency

In the formulation of targeted liposomes and solid lipid nanoparticles (SLNs), the choice of surfactant directly dictates the structural integrity and loading capacity of the carrier. When utilizing 2-(Octadecyloxy)ethanol, liposomal systems maintain a highly controlled mean vesicle size of 130–160 nm, which is critical for sterile filtration and avoiding reticuloendothelial system (RES) clearance. In direct contrast, the addition of standard Polysorbate 80 (Tween 80) causes significant vesicle swelling, increasing the particle size to >260 nm. Furthermore, the octadecyl ether structure enables an exceptional encapsulation efficiency of up to 99% for difficult-to-load APIs (such as apomorphine), vastly outperforming the <70% efficiency typically observed with standard polysorbate baselines [1].

Evidence DimensionVesicle size and encapsulation efficiency
Target Compound Data130–160 nm size; up to 99% encapsulation efficiency
Comparator Or BaselinePolysorbate 80 (Tween 80) (>260 nm size; <70% encapsulation)
Quantified Difference>100 nm reduction in particle size; >29% absolute increase in encapsulation efficiency
ConditionsLiposomal formulation of apomorphine in aqueous dispersion

Procuring this specific surfactant ensures nanocarriers remain below the 200 nm sterile-filtration threshold while maximizing the payload of expensive APIs.

Thermal Stability and Autoclave Compatibility in Emulsions

Terminal sterilization via autoclaving is a highly demanding process that routinely causes phase separation in standard emulsions. Formulations stabilized by 2-(Octadecyloxy)ethanol exhibit robust meta-stable emulsion integrity, maintaining uniform phase distribution even when subjected to high-temperature autoclaving (121°C). In comparison, emulsions relying solely on standard polysorbates (e.g., Polysorbate 80) as the primary surfactant frequently fail the reconstitution criterion post-autoclaving, exhibiting irreversible oil-aqueous phase separation unless heavily modified with secondary stabilizers. The superior thermal resilience of the octadecyl ether linkage prevents the dehydration of the hydrophilic headgroup at elevated temperatures, preserving the protective interfacial film [1].

Evidence DimensionEmulsion stability post-autoclaving (121°C)
Target Compound DataMaintains meta-stable emulsion integrity without phase separation
Comparator Or BaselinePolysorbate 80 (Irreversible phase separation without secondary stabilizers)
Quantified DifferenceComplete prevention of thermal-induced phase separation
ConditionsHigh-temperature autoclaving of oil-in-water ophthalmic/parenteral emulsions

Eliminates the need for complex, multi-surfactant stabilization systems when manufacturing terminally sterilized liquid formulations.

Functional Inhibition of P-glycoprotein (P-gp) Efflux

Beyond its role as a structural excipient, 2-(Octadecyloxy)ethanol provides active functional benefits in advanced drug delivery by reversing multidrug resistance. In vitro studies demonstrate that solid lipid nanoparticles formulated with this specific octadecyl ether surfactant actively inhibit P-glycoprotein (P-gp) efflux pumps. When evaluated in drug-resistant cell lines (e.g., A2780/Taxol cells), these formulations significantly increase the intracellular accumulation of chemotherapeutics compared to formulations using inert baseline surfactants like Pluronic F68 or standard Tweens. The specific interaction between the C18 lipid tail and the cellular membrane fluidizes the lipid bilayer, directly disrupting the efflux pump mechanism and enhancing API bioavailability [1].

Evidence DimensionIntracellular API accumulation via P-gp efflux inhibition
Target Compound DataSignificant active inhibition of P-gp, reversing multidrug resistance
Comparator Or BaselineInert surfactants (e.g., Pluronic F68, Tween 20) (No active efflux inhibition)
Quantified DifferenceEnables therapeutic efficacy in previously resistant cell lines
ConditionsIn vitro drug-resistant A2780/Taxol cell models

Allows formulators to dual-purpose their surfactant as both a structural stabilizer and a bioavailability enhancer, reducing the need for separate efflux-inhibiting APIs.

Long-Term Aqueous Storage and Anti-Gelation Performance

The commercial viability of aqueous solid lipid nanoparticles (SLNs) is often limited by lipid polymorphic transitions during storage, which lead to particle aggregation and gelation. 2-(Octadecyloxy)ethanol acts as a potent crystal-habit modifier at the lipid-water interface. SLNs stabilized with this compound demonstrate exceptional long-term stability, with lipid degradation restricted to <10% over a 2-year period. In contrast, SLNs prepared with shorter-chain non-ionic surfactants or standard ionic surfactants are prone to rapid polymorphic shifts, resulting in macroscopic gelation and loss of particle size uniformity within months. The saturated C18 chain of 2-(Octadecyloxy)ethanol perfectly co-crystallizes with solid lipid matrices, preventing the expulsion of the API and maintaining a fluid, non-gelled dispersion for up to 3 years [1].

Evidence DimensionLong-term physical stability and lipid degradation
Target Compound Data<10% degradation over 2 years; prevents gelation for up to 3 years
Comparator Or BaselineShort-chain non-ionic/ionic surfactants (Macroscopic gelation within months)
Quantified Difference>2-year extension in physical shelf-life
ConditionsAqueous solid lipid nanoparticle (SLN) dispersions stored at ambient or refrigerated conditions

Drastically reduces cold-chain logistics requirements and extends the commercial shelf-life of lipid-based nanomedicines.

Sterile-Filtered Nanomedicine Production

Due to its ability to restrict liposome and SLN vesicle size to 130–160 nm, 2-(Octadecyloxy)ethanol is the preferred surfactant for parenteral formulations requiring terminal 0.22 µm sterile filtration, preventing the >260 nm swelling seen with generic polysorbates[1].

Terminally Sterilized Ophthalmic Emulsions

Its exceptional thermal stability prevents phase separation during 121°C autoclaving, making it ideal for manufacturing meta-stable oil-in-water eye drops without the need for complex, multi-surfactant stabilization systems [1].

Oral Delivery of Poorly Soluble APIs

Its functional ability to inhibit P-glycoprotein (P-gp) efflux makes it a critical excipient for formulating oral bioavailability-enhancing lipid carriers for chemotherapeutics and BCS Class IV drugs, overcoming the limitations of inert structural surfactants [1].

Long-Shelf-Life Cosmetic Lipid Carriers

Its anti-gelation properties and ability to co-crystallize with lipid matrices make it the optimal emulsifier for high-end, anti-aging solid lipid nanoparticle creams requiring multi-year stability (up to 3 years) without cold-chain logistics [1].

XLogP3

8.4

GHS Hazard Statements

Aggregated GHS information provided by 1168 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 181 of 1168 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 987 of 1168 companies with hazard statement code(s):;
H302 (19.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (26.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (71.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (20.97%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (40.22%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

9005-00-9
2136-72-3

Wikipedia

2-(Octadecyloxy)ethanol

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Emulsifying; Gel forming; Refatting; Surfactant

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-octadecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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